Bis(4-methylphenyl) propanedioate

Description

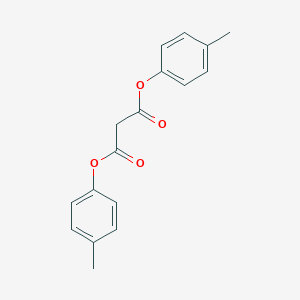

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl) propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-12-3-7-14(8-4-12)20-16(18)11-17(19)21-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWAWBUBFKPUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483519 | |

| Record name | Bis(4-methylphenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15014-23-0 | |

| Record name | Bis(4-methylphenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Bis(4-methylphenyl) Propanedioate (CAS 15014-23-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for Bis(4-methylphenyl) propanedioate. It is important to note that publicly accessible, peer-reviewed data on this specific compound is limited. The experimental protocols described herein are proposed based on established principles of organic synthesis for structurally related compounds and should be regarded as theoretical until validated experimentally.

Introduction

This compound, also known as di-p-tolyl malonate, is a diaryl malonate ester. Malonate esters are a well-established class of compounds in organic synthesis, frequently utilized as versatile building blocks for the formation of carbon-carbon bonds. The structural motif of this compound, featuring two p-tolyl groups ester-linked to a central propanedioate core, suggests its potential utility in the synthesis of more complex molecules, including potential applications in materials science and as a precursor for pharmacologically active compounds. This guide summarizes the known properties and proposes synthetic methodologies for this compound.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively reported in the scientific literature. The following table summarizes basic chemical identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 15014-23-0 | [1] |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| Exact Mass | 284.105 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | di-p-methylphenyl malonate, Malonsaeure-di-p-tolylester, Di-p-tolyl-malonat |

Proposed Experimental Protocols for Synthesis

Due to the absence of specific published synthesis procedures for this compound, two plausible experimental protocols are detailed below based on general methods for the synthesis of diaryl malonates.

Method 1: Reaction of Malonyl Chloride with p-Cresol

This method involves the acylation of p-cresol with malonyl chloride, a common route for the synthesis of malonate esters.

Reaction Scheme:

Caption: Proposed synthesis of this compound via acylation of p-cresol.

Materials:

-

Malonyl chloride

-

p-Cresol

-

Anhydrous pyridine (or another suitable non-nucleophilic base)

-

Anhydrous tetrahydrofuran (THF) (or another suitable inert solvent)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-cresol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of malonyl chloride (1.0 equivalent) in anhydrous THF dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Method 2: Transesterification of Diethyl Malonate with p-Cresol

This protocol describes a potential transesterification reaction, which is another common method for preparing esters.[2]

Reaction Scheme:

Caption: Proposed transesterification route to this compound.

Materials:

-

Diethyl malonate

-

p-Cresol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene (for azeotropic removal of ethanol)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add diethyl malonate (1.0 equivalent), a significant excess of p-cresol (e.g., 3-5 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.

-

Continue the reaction until no more ethanol is collected or TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Carefully wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The excess p-cresol may be removed by vacuum distillation or sublimation, depending on its physical properties.

-

Purify the remaining residue by column chromatography on silica gel to obtain the desired product.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been elucidated. Research into the biological effects of this and structurally similar compounds could be a potential area for future investigation.

Experimental Workflow Visualization

Given the lack of published experimental studies, a generalized workflow for the synthesis and characterization of this compound is presented below.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound (CAS 15014-23-0) is a chemical entity for which detailed experimental data is scarce in publicly accessible literature. This guide has provided its fundamental chemical properties and outlined plausible, detailed synthetic protocols based on established organic chemistry principles. These proposed methods offer a starting point for researchers interested in synthesizing and further investigating the properties and potential applications of this compound. Future work should focus on the experimental validation of these synthetic routes, thorough characterization of the compound using modern analytical techniques, and exploration of its potential biological activities.

References

An In-depth Technical Guide to the Physicochemical Properties of Di-p-tolyl Malonate and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for di-p-tolyl malonate is scarce in publicly available scientific literature. This guide provides a comprehensive overview of a closely related and well-studied analog, diethyl 2-(p-tolyl)malonate, to offer valuable insights into the anticipated properties of di-p-tolyl malonate. Furthermore, a proposed synthesis for di-p-tolyl malonate is presented based on established chemical principles.

Part 1: Physicochemical Properties of Diethyl 2-(p-tolyl)malonate

Diethyl 2-(p-tolyl)malonate is a derivative of malonic acid where one of the alpha-hydrogens is substituted with a p-tolyl group, and the carboxylic acid functionalities are esterified with ethanol. This compound serves as a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of Diethyl 2-(p-tolyl)malonate

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₄ | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| CAS Number | 29148-27-4 | [1] |

| Appearance | Liquid | |

| Boiling Point | 124-125 °C at 1 mmHg | |

| Density | 1.054 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.492 | |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [1] |

| logP | 2.9 | [1] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of organic compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum of diethyl 2-(p-tolyl)malonate is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methine proton at the alpha-carbon, the methylene and methyl protons of the ethyl ester groups, and the methyl protons of the tolyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks corresponding to the carbonyl carbons of the ester groups, the aromatic carbons, the methine carbon, and the carbons of the ethyl and tolyl methyl groups.

-

Mass Spectrometry: Mass spectrometry data can confirm the molecular weight of the compound. For diethyl 2-(p-tolyl)malonate, the molecular ion peak (M+) would be observed at m/z 250.29. Common fragmentation patterns would involve the loss of the ethoxy and carbonyl groups.[1]

Part 2: Experimental Protocols

Synthesis of Diethyl 2-(p-tolyl)malonate

The synthesis of diethyl 2-(p-tolyl)malonate is typically achieved through the alkylation of diethyl malonate with a p-tolyl halide.[2]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

p-Tolyl bromide (or other suitable p-tolyl halide)

-

Anhydrous ethanol

-

Apparatus for reflux and distillation

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.

-

p-Tolyl bromide is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure diethyl 2-(p-tolyl)malonate.

Part 3: Proposed Synthesis of Di-p-tolyl Malonate

Due to the lack of specific literature on the synthesis of di-p-tolyl malonate, a plausible method is proposed here based on the direct esterification of malonic acid with p-cresol.

Reaction: Malonic Acid + 2 p-Cresol → Di-p-tolyl Malonate + 2 H₂O

Proposed Experimental Protocol:

Materials:

-

Malonic acid

-

p-Cresol

-

A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

A suitable solvent for azeotropic removal of water (e.g., toluene)

-

Dean-Stark apparatus

-

Apparatus for reflux and vacuum distillation

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine malonic acid, a twofold molar excess of p-cresol, and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the toluene under reduced pressure.

-

The crude di-p-tolyl malonate can be purified by vacuum distillation or recrystallization from a suitable solvent.

Visualization of Proposed Synthesis Workflow

Caption: Proposed synthesis of di-p-tolyl malonate.

Part 4: Biological Activity of Related Compounds

References

An In-depth Technical Guide on Bis(4-methylphenyl) propanedioate

This document provides a concise technical overview of Bis(4-methylphenyl) propanedioate, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical Data

This compound, also known as Bis-(4-methylphenyl) malonate, is an ester derivative of propanedioic acid (malonic acid). The core structure consists of a propanedioate backbone with two 4-methylphenyl groups attached via ester linkages.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C17H16O4[1] |

| Molecular Weight | 284.31 g/mol [1] |

| Exact Mass | 284.105 g/mol [1] |

Logical Relationship of Components

The molecular structure of this compound can be understood as the combination of three primary components: a central propanedioate (malonate) core and two peripheral 4-methylphenyl (p-tolyl) groups.

Caption: Formation of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Bis(4-methylphenyl) propanedioate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of compounds referred to as "Bis(4-methylphenyl) propanedioate." Due to the ambiguity of the chemical name, this document addresses the two most likely interpretations: Di-p-tolyl malonate (Bis(4-methylphenyl) malonate) , where the 4-methylphenyl groups form ester linkages, and Diethyl 2-(p-tolyl)malonate , where a p-tolyl group is attached to the alpha-carbon of diethyl malonate. This guide furnishes detailed chemical and physical data, experimental protocols for synthesis, and discusses the potential biological relevance of these compounds as malonate prodrugs and their role in targeting metabolic pathways.

Introduction: Clarification of Chemical Nomenclature

The name "this compound" can be interpreted in two primary ways, leading to two distinct chemical structures. This guide will address both possibilities to provide a thorough resource.

-

Interpretation A: Di-p-tolyl malonate (CAS 15014-23-0) This compound is the diester of propanedioic acid (malonic acid) and 4-methylphenol (p-cresol). The "Bis(4-methylphenyl)" designation refers to the two p-tolyl groups attached to the ester oxygen atoms.

-

Interpretation B: Diethyl 2-(4-methylphenyl)propanedioate (CAS 29148-27-4) Also known as Diethyl 2-(p-tolyl)malonate, this compound features a 4-methylphenyl (p-tolyl) group substituted at the central carbon (C2) of the propanedioate backbone, with two ethyl ester groups.

This guide will proceed with a detailed analysis of both compounds, with a primary focus on Di-p-tolyl malonate as the more direct interpretation of the requested name.

Chemical Structure and Physicochemical Properties

The fundamental properties of both compounds are summarized below for easy comparison.

| Property | Di-p-tolyl malonate | Diethyl 2-(p-tolyl)malonate |

| CAS Number | 15014-23-0 | 29148-27-4 |

| Molecular Formula | C₁₇H₁₆O₄ | C₁₄H₁₈O₄ |

| Molecular Weight | 284.31 g/mol | 250.29 g/mol |

| IUPAC Name | This compound | diethyl 2-(4-methylphenyl)propanedioate[1][2] |

| Synonyms | Di-p-tolyl malonate, Malonic acid di-p-tolyl ester | Diethyl (4-methylphenyl)malonate, Diethyl p-tolylmalonate[1][2] |

| Physical Form | Likely solid at room temperature | Liquid at room temperature[3] |

| Boiling Point | Data not available | 124-125 °C at 1 mmHg[3] |

| Density | Data not available | 1.054 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | Data not available | 1.492[3] |

Experimental Protocols: Synthesis

Synthesis of Di-p-tolyl malonate

A likely synthetic route for Di-p-tolyl malonate involves the esterification of malonic acid with p-cresol. While specific literature for this exact synthesis is sparse, a general method for the synthesis of diaryl malonates can be adapted.

Reaction: Malonyl chloride reacts with 2 equivalents of p-cresol in the presence of a base.

Materials:

-

Malonyl chloride

-

p-Cresol (4-methylphenol)

-

Pyridine or triethylamine (base)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for work-up)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

A solution of p-cresol (2.0 eq) and pyridine (2.2 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Malonyl chloride (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution of p-cresol and pyridine over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Di-p-tolyl malonate can be purified by recrystallization or column chromatography.

Synthesis of Diethyl 2-(p-tolyl)malonate

The synthesis of Diethyl 2-(p-tolyl)malonate is a classic example of the malonic ester synthesis.[1][4]

Reaction: Diethyl malonate is deprotonated with a base, followed by nucleophilic substitution with a p-tolyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol (solvent)

-

p-Tolyl bromide (or other p-tolyl halide)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Sodium metal is dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature, leading to the formation of the sodium salt of diethyl malonate (sodiomalonic ester).

-

p-Tolyl bromide (1.0 eq) is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The residue is taken up in water and extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the resulting crude Diethyl 2-(p-tolyl)malonate is purified by vacuum distillation.[5]

Spectroscopic Data

Diethyl 2-(p-tolyl)malonate

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂), a singlet for the benzylic proton (CH), signals for the aromatic protons of the p-tolyl group (typically two doublets), and a singlet for the methyl group on the aromatic ring.[1]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the benzylic carbon, and the carbons of the p-tolyl group.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹). Other characteristic peaks include C-O stretching and absorptions for the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 250. Key fragmentation patterns would involve the loss of ethoxy (•OCH₂CH₃) and ethoxycarbonyl (•COOCH₂CH₃) groups.[2][6]

Biological Significance and Signaling Pathways

While specific biological activities for Di-p-tolyl malonate and Diethyl 2-(p-tolyl)malonate are not extensively documented, their structural relationship to malonic acid provides a strong indication of their potential biological role. Malonate is a well-known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7][8]

Malonate esters can act as prodrugs, which are cell-permeable and can be hydrolyzed by intracellular esterases to release malonate. This intracellular delivery of malonate can then inhibit succinate dehydrogenase.

Succinate Dehydrogenase Inhibition Pathway

Succinate dehydrogenase is a key enzyme in cellular metabolism, participating in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.

-

Mechanism of Inhibition: Malonate is structurally similar to the enzyme's natural substrate, succinate. It binds to the active site of succinate dehydrogenase but cannot be dehydrogenated, thus acting as a competitive inhibitor.[8]

-

Consequences of Inhibition: Inhibition of succinate dehydrogenase leads to an accumulation of succinate and a decrease in the production of fumarate. This disrupts the citric acid cycle and reduces the flow of electrons to the electron transport chain, thereby affecting cellular respiration and energy production. In certain pathological conditions, such as ischemia-reperfusion injury, the accumulation of succinate and its subsequent rapid oxidation upon reperfusion can lead to a burst of reactive oxygen species (ROS).[7][9] Inhibition of succinate dehydrogenase by malonate at the onset of reperfusion has been shown to reduce infarct size by preventing this ROS production and the subsequent opening of the mitochondrial permeability transition pore.[7][9]

Visualizations

Experimental Workflow: Malonic Ester Synthesis of Diethyl 2-(p-tolyl)malonate

Caption: Workflow for the synthesis of Diethyl 2-(p-tolyl)malonate.

Signaling Pathway: Inhibition of Succinate Dehydrogenase by Malonate

References

- 1. Diethyl 2-(p-tolyl)malonate | 29148-27-4 | Benchchem [benchchem.com]

- 2. Diethyl 2-(p-tolyl)malonate | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 2-(p-tolyl)malonate 95 29148-27-4 [sigmaaldrich.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Buy Diethyl 2-(p-tolyl)malonate | 29148-27-4 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. academic.oup.com [academic.oup.com]

Spectroscopic and Synthetic Profile of Bis(4-methylphenyl) propanedioate: A Technical Guide

Introduction

Molecular Structure

Bis(4-methylphenyl) propanedioate consists of a central methylene group flanked by two carboxyl groups, which are esterified with two p-cresol (4-methylphenol) molecules.

Chemical Formula: C₁₇H₁₆O₄[1]

Molecular Weight: 284.31 g/mol [1]

CAS Number: 15014-23-0[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d | 4H | Aromatic protons (ortho to -O-) |

| ~7.00 | d | 4H | Aromatic protons (meta to -O-) |

| ~3.60 | s | 2H | CH₂ (malonate) |

| ~2.35 | s | 6H | CH₃ (p-tolyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~148 | Aromatic C-O |

| ~136 | Aromatic C-CH₃ |

| ~130 | Aromatic CH (meta to -O-) |

| ~121 | Aromatic CH (ortho to -O-) |

| ~42 | CH₂ (malonate) |

| ~21 | CH₃ (p-tolyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1150 | Strong | C-O stretch (ester) |

| ~820 | Strong | p-substituted aromatic C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 284.11 | [M]⁺ (Molecular Ion) |

| 177 | [M - C₇H₇O]⁺ |

| 108 | [C₇H₈O]⁺ (p-cresol) |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of diaryl malonates involves the reaction of malonic acid with the corresponding phenol in the presence of a dehydrating agent or by converting malonic acid to its acid chloride followed by reaction with the phenol.

Materials:

-

Malonic acid

-

p-Cresol (4-methylphenol)

-

Thionyl chloride (SOCl₂) or a carbodiimide reagent (e.g., DCC)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Base (e.g., Pyridine, Triethylamine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Thionyl Chloride:

-

Formation of Malonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend malonic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux gently for 1-2 hours or until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude malonyl chloride.

-

Esterification: Dissolve the crude malonyl chloride in an anhydrous solvent like dichloromethane.

-

In a separate flask, dissolve p-cresol (2.2 equivalents) and a base such as pyridine (2.2 equivalents) in the same anhydrous solvent.

-

Cool the p-cresol solution in an ice bath and add the malonyl chloride solution dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 300 or 500 MHz NMR spectrometer.

-

The purified product is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Data is processed to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

-

IR spectra are to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A small amount of the purified solid product can be analyzed as a KBr pellet or a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using a mass spectrometer, for instance, with an Electron Ionization (EI) source.

-

The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

FT-IR spectral analysis of substituted malonic esters

An In-depth Technical Guide to the FT-IR Spectral Analysis of Substituted Malonic Esters

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique widely used for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. For researchers, scientists, and professionals in drug development, FT-IR analysis is an invaluable tool for structural elucidation, purity assessment, and reaction monitoring.

This guide focuses on the application of FT-IR spectroscopy to the analysis of substituted malonic esters. These compounds are pivotal building blocks in organic synthesis, particularly in the creation of pharmaceuticals and other complex organic molecules. Understanding their spectral features is crucial for confirming their identity and purity. This document provides a detailed overview of the core principles, experimental protocols, and spectral data associated with the FT-IR analysis of this important class of esters.

Core Principles: Vibrational Frequencies in Malonic Esters

The infrared spectrum of a malonic ester is dominated by absorptions arising from the vibrations of its key functional groups. The presence of two ester functionalities gives rise to characteristic and often complex absorption patterns.

-

Carbonyl (C=O) Stretching: The most prominent absorption band in the spectrum of an ester is due to the C=O stretching vibration.[1] This band is typically strong and appears in the region of 1800-1600 cm⁻¹.[1] For simple aliphatic esters, this peak is often found around 1740 cm⁻¹. In diethyl malonate, the presence of two ester groups can lead to a splitting of the C=O band into two distinct peaks, observed at 1757 and 1740 cm⁻¹ in a carbon tetrachloride solution.[2] This splitting can be attributed to symmetric and antisymmetric coupling of the two C=O stretching vibrations or resonance coupling with an overtone.[2]

-

C-O Stretching: Esters exhibit two distinct C-O stretching vibrations: one for the C-O bond adjacent to the carbonyl group (acyl-oxygen stretch) and one for the C-O bond of the alkoxy group (alkyl-oxygen stretch). These bands are also strong and typically appear in the 1300-1000 cm⁻¹ region.[1] For many esters, this results in a memorable pattern of three intense peaks: the C=O stretch and the two C-O stretches.[1]

-

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the ethyl and substituent groups are observed in the 3000-2850 cm⁻¹ region.[3] C-H bending vibrations for CH₂ and CH₃ groups typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[3]

The Effect of Substitution

Substitution at the α-carbon (the carbon atom between the two carbonyl groups) significantly influences the position of the C=O stretching frequency. This is due to a combination of electronic (inductive) and steric effects.

-

Inductive Effects: Electron-withdrawing groups attached to the α-carbon tend to increase the C=O stretching frequency.

-

Steric Effects: Bulky alkyl substituents at the α-position can also raise the mean C=O stretching frequency, an effect that runs counter to their inductive properties.[2]

Experimental Protocols

Accurate and reproducible FT-IR spectra depend on proper sample preparation and instrument setup.[4] As malonic esters are typically liquids at room temperature, several methods are suitable for their analysis.

Method 1: Transmission Analysis using a Liquid Cell

This is a traditional method for analyzing non-aqueous liquid samples.[5]

Methodology:

-

Cell Preparation: Select a liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂).[4] Ensure the windows are clean, dry, and free from contamination by washing with an appropriate volatile solvent (like isopropanol or chloroform, but not water) and drying completely.[6][7]

-

Sample Loading: Using a pipette or syringe, introduce a few drops of the substituted malonic ester sample into one of the cell's ports.[4][8] Assemble the cell by placing the second window on top, allowing the liquid to spread into a thin, uniform film between the plates.[6] The ideal film should be free of air bubbles.[7][8]

-

Background Spectrum: Acquire a background spectrum of the empty, clean cell or the pure solvent if the sample is in a solution.[8][9] This is crucial for correcting for atmospheric (H₂O, CO₂) and solvent absorptions.

-

Data Acquisition: Place the loaded sample cell into the spectrometer's sample holder and acquire the spectrum.[4] To improve the signal-to-noise ratio, multiple scans (e.g., 64 scans) should be co-added and averaged.[5][9] A typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[5]

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern, convenient method that requires minimal sample preparation, making it ideal for a wide range of liquids.[5]

Methodology:

-

Crystal Preparation: Ensure the surface of the ATR crystal (commonly diamond or germanium) is impeccably clean.[4][5] This can be done by wiping with a soft tissue dampened with a volatile solvent like isopropanol.

-

Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal.[8]

-

Sample Application: Place a single drop (1-2 drops are sufficient) of the liquid malonic ester directly onto the center of the ATR crystal.[6][8]

-

Data Acquisition: If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[4] Acquire the sample spectrum using the same instrument settings (resolution, spectral range, number of scans) as the background.[5]

-

Cleaning: After analysis, thoroughly clean the ATR crystal surface with a solvent-moistened tissue to prevent cross-contamination between samples.[5]

Data Presentation: Characteristic FT-IR Frequencies

The following tables summarize the key FT-IR absorption frequencies for substituted malonic esters.

Table 1: General Characteristic FT-IR Bands for Malonic Esters

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Alkyl) | 2980 - 2850 | Medium-Strong | From the ester alkyl chains and α-substituents.[3] |

| C=O Stretch (Ester) | 1760 - 1730 | Very Strong | Often appears as a doublet or a broad peak in malonates.[2][3] |

| C-H Bend (CH₂/CH₃) | 1470 - 1370 | Medium | Scissoring and bending vibrations of alkyl groups.[3] |

| C-O-C Asymmetric Stretch | ~1250 - 1150 | Strong | Acyl-oxygen portion of the ester linkage.[3][10] |

| C-O-C Symmetric Stretch | ~1150 - 1000 | Strong | Alkyl-oxygen portion of the ester linkage.[3][10] |

Table 2: Specific FT-IR Peak Positions for Selected Substituted Malonic Esters (Liquid Film)

| Compound | α-Substituent(s) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch/Bend (cm⁻¹) | Reference |

| Diethyl Malonate | -H, -H | 1751, 1736 (mean 1743.5) | Not specified | Not specified | [2] |

| Diethyl Ethylmalonate | -H, -Ethyl | 1750, 1729 (mean 1739.5) | Not specified | Not specified | [2] |

| Diethyl n-Propylmalonate | -H, -n-Propyl | 1745 (broad) | Not specified | Not specified | [2] |

| Diethyl n-Butylmalonate | -H, -n-Butyl | 1747 (broad) | Not specified | Not specified | [2] |

| Diethyl tert-Butylmalonate | -H, -tert-Butyl | 1754 (broad) | Not specified | Not specified | [2] |

| Diethyl Diethylmalonate | -Ethyl, -Ethyl | 1728 | Not specified | Not specified | [2] |

| (Butyl-octyl) Malonate | -H, -H | 1752, 1734 | 1178, 1146 | 2955, 2924, 2855 (stretch); 1466, 1411, 1379 (bend) | [3] |

| Dioctyl Malonate | -H, -H | 1748, 1732 | 1148, 1116 | 2956, 2927, 2857 (stretch); 1459, 1411, 1377 (bend) | [3] |

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the FT-IR analysis of malonic esters.

Caption: Workflow for FT-IR analysis of liquid malonic esters.

Caption: Logical relationship of substituent effects on C=O frequency.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. mdpi.com [mdpi.com]

Mass Spectrometry Fragmentation of Diaryl Propanedioates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl propanedioates, also known as diaryl malonates, are a class of organic compounds characterized by a central malonic acid core esterified with two aryl groups. These compounds are of significant interest in medicinal chemistry and materials science due to their synthetic versatility and potential biological activities. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and quality control in various research and development settings. This technical guide provides a detailed overview of the core principles of mass spectrometry fragmentation of diaryl propanedioates, with a focus on Electron Ionization (EI) and a discussion of Electrospray Ionization (ESI) techniques.

Core Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation patterns observed for diaryl propanedioates are influenced by the stability of the resulting ions and neutral losses. The aryl substituents play a significant role in directing the fragmentation pathways.

A primary fragmentation pathway for malonate derivatives involves a characteristic β-cleavage relative to the carbonyl groups, resulting in the loss of the malonate moiety.[1] For diaryl propanedioates, the stability of the benzylic or aryl cations formed upon fragmentation is a key driving force.

A common fragmentation pattern involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable benzylic-type cation. The presence of substituents on the aryl rings can significantly influence the fragmentation, often leading to unique "fingerprint" patterns for different analogs.[1]

Proposed General Fragmentation Scheme for a Diaryl Propanedioate

The following diagram illustrates a generalized fragmentation pathway for a symmetric diaryl propanedioate under EI-MS conditions.

References

An In-depth Technical Guide to Bis(4-methylphenyl) propanedioate

Abstract

This technical guide provides a comprehensive overview of Bis(4-methylphenyl) propanedioate, also known as di-p-tolyl malonate. It details the chemical identity, properties, and a generalized synthesis protocol for this diaryl malonate. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related malonate esters to provide a broader context for researchers, scientists, and drug development professionals. The document includes structured data tables for easy reference and a conceptual workflow for its synthesis, visualized using a Graphviz diagram.

Introduction

Malonic acid esters are a pivotal class of compounds in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. Their utility stems from the reactivity of the central methylene group, which is flanked by two electron-withdrawing carbonyl groups. This structural motif facilitates a variety of chemical transformations, including alkylation, acylation, and condensation reactions. Diaryl malonates, such as this compound, are a subclass of these esters with potential applications in materials science and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide focuses on the chemical characteristics and synthesis of this compound.

Chemical Identity and Properties

The compound with the common name this compound is systematically a disubstituted ester of propanedioic acid (malonic acid).

IUPAC Name: this compound

Synonyms:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15014-23-0[1][2][3] |

| Molecular Formula | C₁₇H₁₆O₄[1][2] |

| DSSTox ID | DTXSID80483519[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 284.31 g/mol [1] |

| Exact Mass | 284.105 g/mol [1] |

Synthesis of Diaryl Malonates

Generalized Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of diaryl malonates via Fischer esterification of malonic acid with a phenol.

Materials:

-

Malonic acid

-

p-Cresol (4-methylphenol)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous toluene or a similar azeotroping solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine malonic acid (1.0 equivalent), p-cresol (2.2 equivalents), and a catalytic amount of a strong acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid). Add a sufficient volume of anhydrous toluene to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Extraction and Drying: Extract the aqueous layers with an organic solvent such as ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Potential Applications in Drug Development

Malonate esters are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. They are key intermediates in the production of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and various other heterocyclic compounds of medicinal importance. The C-arylation of malonate esters is a powerful method for creating carbon-carbon bonds, leading to the synthesis of complex aryl-substituted molecules. While specific applications for this compound in drug development are not documented, its structure suggests it could serve as a precursor to compounds with potential biological activity.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A flowchart of the key stages in the synthesis of this compound.

Conclusion

This compound is a diaryl malonate with potential applications as a chemical intermediate. This guide has provided its IUPAC name, chemical identifiers, and a generalized synthesis protocol based on established esterification methods. While specific experimental data and applications for this compound are limited in the public domain, the information provided herein, contextualized with data from related malonate esters, offers a valuable resource for researchers in organic synthesis and drug discovery. Further research into the properties and applications of this and other diaryl malonates is warranted to explore their full potential.

References

An In-depth Technical Guide to the Solubility Characteristics of Bis(4-methylphenyl) propanedioate

Introduction

Bis(4-methylphenyl) propanedioate, a diaryl malonate, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in drug development and materials science. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, alongside detailed experimental protocols for its empirical determination. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the theoretical principles governing its solubility and the practical methodologies for its assessment.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]

This compound is an ester with two p-tolyl (4-methylphenyl) groups. Its structure consists of a central polar propanedioate (malonate) group and two large, non-polar aromatic rings. The presence of the bulky, hydrophobic phenyl groups is expected to dominate the molecule's overall character, rendering it largely non-polar. While the ester linkages contain polar carbonyl groups that can act as hydrogen bond acceptors, they are sterically hindered by the adjacent aromatic rings.[3][4] Consequently, the molecule's ability to interact with polar solvents, particularly water, is significantly diminished.[4][5][6]

Therefore, it is predicted that this compound will exhibit poor solubility in polar protic solvents like water and alcohols. Conversely, it is expected to be soluble in a range of non-polar and moderately polar aprotic organic solvents that can effectively solvate the large aromatic moieties through van der Waals forces.

Qualitative Solubility Predictions

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents, based on its chemical structure and general solubility principles for aromatic esters.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large hydrophobic aromatic groups dominate the molecular properties, preventing effective solvation by polar water molecules.[5][6] |

| Ethanol | Sparingly Soluble | The ethyl group of ethanol provides some non-polar character, but the hydrogen-bonding network of the solvent is not ideal for the solute. | |

| Polar Aprotic | Acetone | Soluble | Acetone's moderate polarity and ability to engage in dipole-dipole interactions can solvate the ester portion of the molecule. |

| Dichloromethane (DCM) | Soluble | A good solvent for many organic compounds with moderate polarity. | |

| Tetrahydrofuran (THF) | Soluble | An effective solvent for a wide range of organic molecules. | |

| Non-Polar | Hexane | Sparingly Soluble | While non-polar, the solvation of the polar ester core might be limited. |

| Toluene | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of the solute. | |

| Diethyl Ether | Soluble | A common non-polar solvent for organic synthesis and extraction. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following experimental protocols can be employed.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.[7][8]

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of this compound into a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[8]

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the same temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the systematic qualitative solubility testing of an organic compound like this compound.

Caption: A flowchart for the systematic classification of an organic compound based on its solubility.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. saltise.ca [saltise.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-tolyl group, a common substituent in organic chemistry, consists of a toluene molecule attached to a functional group at the para position. Its presence in a molecule can significantly influence its chemical and physical properties, including its crystalline structure. Understanding the three-dimensional arrangement of atoms and molecules in the solid state is crucial for rational drug design, materials science, and fundamental chemical research. This technical guide provides a comprehensive overview of the crystalline structure of p-tolyl substituted compounds, summarizing key crystallographic data, detailing experimental protocols for structure determination, and visualizing the experimental workflow.

The spatial arrangement of the p-tolyl group, including its orientation relative to the rest of the molecule, and the intermolecular interactions it engages in, such as π-π stacking and C-H···π interactions, are critical in determining the overall crystal packing. These non-covalent interactions play a pivotal role in the stability and physical properties of the crystalline solid, including melting point, solubility, and bioavailability in the context of drug development.

This guide aims to serve as a valuable resource for researchers by presenting a consolidated view of the structural landscape of this important class of compounds.

Data Presentation: Crystallographic Parameters of Selected p-Tolyl Substituted Compounds

The following tables summarize key crystallographic data for a selection of p-tolyl substituted compounds, providing a basis for comparison of their solid-state structures. The data has been compiled from various crystallographic studies.

Table 1: Unit Cell Parameters of Representative p-Tolyl Substituted Compounds

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 1-p-Tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide[1] | C₁₄H₁₂F₃N₃O | Triclinic | P-1 | 6.065(2) | 8.391(2) | 13.529(3) | 82.047(5) | 84.350(5) | 83.377(5) | 2 |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea[2] | C₁₄H₁₃ClN₂O | Monoclinic | P2₁/c | 23.904(2) | 4.6173(3) | 11.6906(13) | 90 | 96.895(9) | 90 | 4 |

| 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one[3] | C₁₈H₁₃ClO₂ | Orthorhombic | Pna2₁ | - | - | - | 90 | 90 | 90 | 8 |

| (2-Aminophenyl)(p-tolyl)methanone | C₁₄H₁₃NO | Monoclinic | P2₁/n | - | - | - | 90 | - | 90 | 4 |

| 3-((tert-butyldiphenylsilyl)methyl)-5,5-diphenyl-6-(p-tolyl)tetrahydro-2H-pyran-2-one[4] | C₄₁H₄₂O₂Si | Monoclinic | P2₁/n | 14.1100(17) | 15.8352(19) | 16.644(2) | 90 | 110.659(2) | 90 | 4 |

| 2-(4-methylphenyl)-1H-perimidine hemihydrate[5] | C₁₈H₁₄N₂·0.5H₂O | Orthorhombic | C222₁ | - | - | - | 90 | 90 | 90 | - |

| 1-methyl-2-(4-methylphenyl)-1H-perimidine[5] | C₁₉H₁₆N₂ | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - |

Table 2: Selected Bond Lengths and Angles in p-Tolyl Substituted Compounds

| Compound | Bond/Angle | Value |

| 1-p-Tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide[1] | N(1)–N(2)–N(3)–C(8) (°) | 176.9(1) |

| C(1)–N(1)–N(2)–N(3) (°) | -179.4(1) | |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea[2] | Dihedral angle (tolyl-urea) (°) | 46.0 |

| Dihedral angle (chlorophenyl-urea) (°) | 51.1 | |

| 2-(4-methylphenyl)-1H-perimidine hemihydrate[5] | Dihedral angle (perimidine-tolyl) (°) | 34.47(5) |

| 1-methyl-2-(4-methylphenyl)-1H-perimidine (Molecule 1)[5] | Dihedral angle (perimidine-tolyl) (°) | 53.51(10) |

| 1-methyl-2-(4-methylphenyl)-1H-perimidine (Molecule 2)[5] | Dihedral angle (perimidine-tolyl) (°) | 55.96(9) |

Experimental Protocols

The determination of the crystalline structure of p-tolyl substituted compounds predominantly relies on single-crystal X-ray diffraction. The general workflow involves synthesis, crystallization, data collection, and structure solution and refinement.[6][7][8]

Synthesis and Crystallization

General Synthesis of a p-Tolyl Substituted Triazene Derivative:

A representative synthesis for a compound like 1-p-tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide involves the reduction of 4-nitrotoluene to p-tolylhydroxylamine, followed by coupling with a diazotized aniline derivative.[1]

-

Preparation of p-Tolylhydroxylamine: An aqueous alcoholic solution of 4-nitrotoluene is reduced using zinc dust and ammonium chloride at a controlled temperature (e.g., 60-65 °C).

-

Diazotization: The desired aniline (e.g., 3-aminobenzotrifluoride) is diazotized at low temperatures (0-5 °C) using sodium nitrite and a strong acid.

-

Coupling Reaction: The freshly prepared p-tolylhydroxylamine is then coupled with the diazotized aniline solution at 0-5 °C. The resulting precipitate is filtered, washed, and purified by recrystallization.[1]

Crystallization:

Growing single crystals suitable for X-ray diffraction is a critical step.[8] A common method is slow evaporation from a suitable solvent or a mixture of solvents.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, toluene, hexane) in which it has moderate solubility.

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. This gradual increase in concentration promotes the formation of well-ordered single crystals.

-

Branched Tube Method: For some compounds, the branched tube method can be employed where the compound is placed in one arm of a sealed tube with a solvent, and a temperature gradient is applied to facilitate slow crystallization in the cooler arm.[1]

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[8]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides an initial model of the crystal structure.

-

Structure Refinement: The atomic coordinates and displacement parameters of the initial model are refined against the experimental diffraction data using full-matrix least-squares techniques. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1] The final refined structure is validated using various crystallographic metrics.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Crystalline Structure Determination

The following diagram illustrates the typical experimental workflow for determining the crystalline structure of a p-tolyl substituted compound.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of Bis(4-methylphenyl) propanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Bis(4-methylphenyl) propanedioate, a diaryl ester of malonic acid. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates foundational knowledge, proposes a viable synthetic route, predicts spectral characteristics, and explores potential biological activities based on analogous structures. This paper aims to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction

This compound, also known as bis(p-tolyl) malonate, is an aromatic organic compound with the chemical formula C₁₇H₁₆O₄. As a diaryl propanedioate, it possesses a structural motif that is of interest in medicinal chemistry and materials science. Diaryl esters and related compounds have demonstrated a range of biological activities, including anti-inflammatory and enzyme inhibitory effects. This guide provides an initial characterization to facilitate further research and development.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15014-23-0[1] |

| Predicted LogP | 4.0 |

| Predicted Hydrogen Bond Donors | 0 |

| Predicted Hydrogen Bond Acceptors | 4 |

| Predicted Rotatable Bond Count | 6 |

Synthesis

Proposed Synthetic Pathway

The most direct method for the synthesis of this compound is the esterification of malonic acid with p-cresol. A common approach involves the use of a dehydrating agent or the conversion of malonic acid to a more reactive species like malonyl chloride.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

-

Activation of Malonic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, malonic acid (1 equivalent) is suspended in an inert solvent such as toluene. Thionyl chloride (2.2 equivalents) is added dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours to form malonyl chloride. The excess thionyl chloride and solvent can be removed under reduced pressure.

-

Esterification: To the resulting malonyl chloride, a solution of p-cresol (2.2 equivalents) in an inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine, 2.2 equivalents) is added dropwise at 0 °C.

-

Reaction Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) on the p-tolyl groups: ~7.0-7.3 ppm. - Methylene protons (-CH₂-) of the propanedioate backbone: ~3.5-4.0 ppm. - Methyl protons (-CH₃) on the p-tolyl groups: ~2.3-2.4 ppm. |

| ¹³C NMR | - Carbonyl carbon (-C=O): ~165-170 ppm. - Aromatic carbons: ~115-150 ppm. - Methylene carbon (-CH₂-): ~40-45 ppm. - Methyl carbon (-CH₃): ~20-22 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration (ester): ~1730-1750 cm⁻¹. - C-O stretching vibrations: ~1100-1300 cm⁻¹. - Aromatic C=C stretching vibrations: ~1450-1600 cm⁻¹. - Aromatic C-H stretching vibrations: >3000 cm⁻¹. - Aliphatic C-H stretching vibrations: <3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 284. - Fragmentation peaks corresponding to the loss of a p-tolyloxy group (-OC₇H₇) at m/z = 177. - A peak corresponding to the p-cresol cation [HOC₇H₇]⁺ at m/z = 108. |

Potential Biological Activity and Signaling Pathways

There is no direct research on the biological activity of this compound. However, the diaryl structural motif is present in numerous biologically active compounds. Structurally related diarylpentanoids and other diaryl compounds have been reported to exhibit anti-inflammatory, antioxidant, and enzyme inhibitory activities.

Postulated Anti-Inflammatory Signaling Pathway

Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB pathway, a key regulator of inflammation.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a compound with potential for further investigation in both medicinal chemistry and material science. This guide provides a foundational understanding of its properties, a proposed synthetic route, and predicted characterization data. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activities. The information presented here serves as a starting point for researchers interested in exploring the potential of this and related diaryl propanedioates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis(4-methylphenyl) propanedioate from Malonic Acid

Abstract

This document provides a detailed protocol for the synthesis of bis(4-methylphenyl) propanedioate, also known as di-p-tolyl malonate, through the direct esterification of malonic acid with 4-methylphenol (p-cresol). This method, commonly a Fischer-Speier esterification, utilizes an acid catalyst and an azeotropic distillation setup to drive the reaction to completion. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a diaryl malonate derivative. Malonic esters are valuable intermediates in organic synthesis, notably in the malonic ester synthesis for the preparation of substituted carboxylic acids.[1][2][3] The p-tolyl moieties can impart specific physical or biological properties to the final products. The synthesis described herein is a classic Fischer esterification, a reliable and widely used method for producing esters from carboxylic acids and alcohols (or phenols) using a strong acid catalyst. The removal of water, a byproduct of the reaction, is crucial for achieving high yields.

Reaction Scheme

The overall reaction involves the condensation of two equivalents of 4-methylphenol with one equivalent of malonic acid, catalyzed by an acid, typically p-toluenesulfonic acid (PTSA) or sulfuric acid.

Experimental Protocol

3.1 Materials and Reagents

-

Malonic Acid (HOOC-CH₂-COOH)

-

4-Methylphenol (p-cresol, HO-C₆H₄-CH₃)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Hexanes (for recrystallization)

3.2 Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer (for characterization)

3.3 Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add malonic acid (1.0 eq), 4-methylphenol (2.1 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

-

Solvent Addition: Add anhydrous toluene to the flask (approx. 100-150 mL, sufficient to suspend the reactants).

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Washing: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted malonic acid.

-

Water (1 x 50 mL).

-

Brine (1 x 50 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure this compound as a crystalline solid.

Data Presentation

The following table summarizes the typical quantitative data for this synthesis.

| Parameter | Value |

| Reactants | |

| Malonic Acid | 10.4 g (0.1 mol) |

| 4-Methylphenol | 22.7 g (0.21 mol) |

| p-Toluenesulfonic Acid | 1.9 g (0.01 mol) |

| Toluene | 150 mL |

| Reaction Conditions | |

| Temperature | Reflux (~111 °C) |

| Reaction Time | 4-8 hours |

| Product Information | |

| Product Name | This compound |

| CAS Number | 15014-23-0[4] |

| Molecular Formula | C₁₇H₁₆O₄[4] |

| Molecular Weight | 284.31 g/mol [4] |

| Theoretical Yield | 28.4 g |

| Typical Experimental Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Characterization Data | |

| ¹H NMR (CDCl₃, δ ppm) | ~7.1 (d, 4H), ~6.9 (d, 4H), ~3.6 (s, 2H), ~2.3 (s, 6H) |

| IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1200 (C-O, ester) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Safety Precautions

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

-

4-Methylphenol (p-cresol): Toxic and corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

p-Toluenesulfonic acid: Corrosive. Causes skin and eye irritation. Avoid inhalation of dust.

-

Malonic Acid: Irritant. Handle with care.

-

The reaction should be conducted in a fume hood, and appropriate personal protective equipment should be worn at all times.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a Dean-Stark trap is essential for driving the equilibrium towards the product side, ensuring a high yield. The purification by recrystallization typically affords a product of high purity suitable for further applications. Characterization by spectroscopic methods is necessary to confirm the structure and purity of the final compound.

References

Application Notes and Protocols for the Malonic Ester Synthesis of 4-(p-Tolyl)acetic Acid from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of carboxylic acids. This method is particularly valuable in drug discovery and development for the synthesis of a wide array of substituted acetic acids, which are common structural motifs in pharmacologically active molecules. This document provides a detailed protocol for the synthesis of 4-(p-tolyl)acetic acid, a key intermediate in the production of various pharmaceuticals, including analgesics and antidepressants, starting from the readily available precursor, p-cresol.[1][2] The synthesis involves a two-step process: the conversion of p-cresol to a suitable alkylating agent, 4-methylbenzyl bromide, followed by the classical malonic ester synthesis.

Overall Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 4-Methylbenzyl Bromide from p-Cresol

Caption: Conversion of p-cresol to 4-methylbenzyl bromide.

Step 2: Malonic Ester Synthesis of 4-(p-Tolyl)acetic Acid

Caption: Malonic ester synthesis of 4-(p-tolyl)acetic acid.

Experimental Protocols

Part 1: Synthesis of 4-Methylbenzyl Bromide from p-Cresol

This procedure is adapted from methodologies involving the bromination of p-cresol derivatives.

Materials:

-

p-Cresol

-

Acetic anhydride

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-